molecular formula C8H11BrO B2720645 (1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane CAS No. 6239-98-1

(1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane

Cat. No.: B2720645
CAS No.: 6239-98-1
M. Wt: 203.079
InChI Key: PLGXYZPXRQBMHA-ZXVYDBTHSA-N
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Description

(1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[32102,4]octane is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane typically involves a series of intricate steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, which can then be further derivatized through various transformations.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidized products or reduction to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. For example, the substitution reactions may involve nucleophiles such as amines or thiols, while oxidation reactions might use reagents like potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield new derivatives with different functional groups, while oxidation and reduction reactions produce various oxidized or reduced forms of the compound.

Scientific Research Applications

(1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and studying biological pathways.

    Industry: It may be used in the synthesis of materials with specific properties, such as polymers or advanced materials.

Mechanism of Action

The mechanism by which (1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane exerts its effects involves its interaction with molecular targets and pathways. The bromomethyl group can participate in various chemical reactions, leading to the formation of new compounds that interact with biological targets. These interactions can modulate biological pathways, resulting in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane apart is its unique tricyclic structure and the presence of a bromomethyl group, which provides distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(1R,2R,4S,5S,6R)-6-(bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-3H2/t4-,5-,6-,7+,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGXYZPXRQBMHA-ZXVYDBTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CBr)C3C2O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1CBr)[C@H]3[C@@H]2O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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